molecular formula C10H7BrFN B7900769 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Cat. No.: B7900769
M. Wt: 240.07 g/mol
InChI Key: FRBDLRLXIFYAJC-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is a cyclopropane derivative featuring a bromo and fluoro substituent on the phenyl ring. Its molecular formula is C₁₀H₇BrFN, with a molecular weight of 240.07 g/mol. The compound serves as a versatile building block in medicinal chemistry, particularly in synthesizing pharmacologically active molecules targeting enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1) . The electron-withdrawing cyano group stabilizes the cyclopropane ring, while the halogen substituents enhance electrophilic reactivity, enabling diverse functionalization .

Properties

IUPAC Name

1-(3-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBDLRLXIFYAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-2-fluorobenzyl chloride with sodium cyanide in the presence of a base, followed by cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylcyclopropane derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced compounds .

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine and fluorine atoms can influence its reactivity and binding affinity, while the cyclopropane ring can affect its overall stability and conformation .

Comparison with Similar Compounds

Structural and Functional Insights

Electronic and Steric Effects

  • Fluorination Impact : Fluorine at the ortho position (as in the target compound) increases ring strain and electron-withdrawing effects, enhancing reactivity toward nucleophilic aromatic substitution compared to meta- or para-fluoro analogs .
  • Bromine Position : Bromo at position 3 (target) versus 4 (CAS 749269-73-6) alters steric accessibility for metal-catalyzed couplings (e.g., Suzuki-Miyaura) .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Positions Key Applications References
1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile N/A C₁₀H₇BrFN 240.07 3-Br, 2-F ALDH1A1 inhibitors, building blocks
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile 749269-73-6 C₁₀H₇BrFN 240.075 4-Br, 3-F Pharmaceutical intermediates
1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carbonitrile 1314709-94-8 C₁₀H₇BrFN 240.07 3-Br, 5-F High-throughput screening
1-(3-Bromophenyl)cyclopropane-1-carbonitrile 124276-83-1 C₁₀H₈BrN 222.08 3-Br Medical intermediates
1-Acetyl-2-(4-bromophenyl)cyclopropane-1-carbonitrile N/A C₁₂H₁₁BrN₂O 286.14 1-Acetyl, 2-4-Br Structure-activity studies

Biological Activity

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
  • Molecular Formula : C10_{10}H8_{8}BrF N
  • CAS Number : [B7900769]

The compound features a cyclopropane ring attached to a brominated and fluorinated phenyl group, along with a carbonitrile functional group. These modifications may influence its interaction with biological targets.

Synthesis

The synthesis of 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile typically involves:

  • Formation of Cyclopropane : Utilizing cyclopropanation reactions with suitable reagents.
  • Bromination and Fluorination : Introducing bromine and fluorine into the aromatic ring through electrophilic aromatic substitution.
  • Nitrilation : Converting a suitable precursor into the carbonitrile group.

Antitumor Activity

Recent studies have shown that compounds similar to 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile exhibit significant antitumor properties. For instance, compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines using assays like MTT and SRB.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715.4Apoptosis induction
Compound BHeLa22.6Inhibition of cell proliferation

In a specific study, derivatives of cyclopropane compounds demonstrated IC50 values ranging from 10 to 30 µM against human breast cancer cells, indicating moderate to high potency in inhibiting tumor growth.

Antimicrobial Activity

Another area of investigation involves the antimicrobial properties of this compound. Preliminary assays have indicated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The proposed mechanism of action for 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile includes:

  • Enzyme Inhibition : It may act as an inhibitor for specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Study on Antitumor Effects :
    • Researchers synthesized several derivatives of cyclopropane compounds, including 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile.
    • The study found that these derivatives significantly inhibited the proliferation of MCF-7 breast cancer cells with IC50 values ranging from 10 µM to 30 µM.
  • Antimicrobial Evaluation :
    • A series of tests were conducted against various bacterial strains, revealing that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli.

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